3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one is a complex organic compound that belongs to the class of isoquinoline derivatives. It is notable for its unique structural features and potential pharmacological applications. This compound has been studied for its effects on neurotransmitter systems and may have implications in treating disorders such as movement disorders.
This compound is derived from the broader category of tetrahydroisoquinolines and is closely related to other biologically active isoquinoline derivatives. Its synthesis and characterization have been documented in various scientific studies and patents, highlighting its relevance in medicinal chemistry and pharmacology .
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one can be classified as follows:
The synthesis of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one typically involves multi-step organic reactions. Common methods include:
The synthetic pathways often employ reagents such as alkyl halides for alkylation and methanol or dimethyl sulfate for methoxylation. Reaction conditions such as temperature and solvent choice are critical to yield and purity .
The molecular structure of 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one features a fused bicyclic system with the following characteristics:
The compound's structure can be visualized using molecular modeling software or through crystallographic data when available .
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one can participate in various chemical reactions:
These reactions typically require specific catalysts or reaction conditions (e.g., temperature control) to achieve desired outcomes without degrading the compound .
The mechanism of action for 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one involves interaction with neurotransmitter systems:
Research indicates that compounds within this class may influence motor control and could be beneficial in treating conditions like Huntington's disease or tardive dyskinesia .
Relevant analyses often include melting point determination and spectral analysis (NMR, IR) for characterization .
3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one has several potential applications in scientific research:
The ongoing research into this compound underscores its importance within medicinal chemistry and neuropharmacology .
This tetracyclic isoquinoline derivative represents a structurally complex alkaloid-like compound with significant implications in neuropharmacological research. Characterized by its fused pyrido-isoquinolinone core, the molecule incorporates key substituents that modulate its biomolecular interactions. Its chemical identity is defined by the CAS registry number 100322-43-8 and the molecular formula C₁₉H₂₅NO₃, yielding a molecular weight of 315.41 g/mol [1] [9]. The compound typically presents as a solid with ≥97% purity for research applications, reflecting the stringent quality requirements in pharmaceutical investigations [3] [7]. Its structural complexity arises from the presence of multiple chiral centers and the constrained conformation of the tetrahydroisoquinoline system, which significantly influences its three-dimensional binding characteristics with biological targets. The compound's significance extends beyond its intrinsic activity to serve as a synthetic precursor and analytical reference standard in neuropharmacology, particularly in studies targeting vesicular monoamine transporters [8] [10].
The systematic IUPAC name—3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one—precisely defines its polycyclic architecture. This nomenclature delineates the fusion pattern: a piperidinone ring (pyridone) bridged with a tetrahydroisoquinoline system, creating the characteristic tetracyclic framework [1] [9]. The stereochemical designation is paramount, as evidenced by the distinct pharmacological profiles of its stereoisomers. The parent structure contains three chiral centers (positions 2, 3, and 11b), generating eight possible stereoisomers. Patent literature specifically describes the (2S,3R,11bR) configuration as biologically relevant for neuroactive derivatives, highlighting how stereochemistry dictates target engagement [8] [10].
Table 1: Stereochemical Variants and Identifiers
Stereochemical Designation | CAS Registry Number | Molecular Formula | Research Significance |
---|---|---|---|
Racemic mixture | 100322-43-8 | C₁₉H₂₅NO₃ | Synthetic precursor |
(2S,3R,11bR)-Dihydro form | 924854-60-4 | C₁₉H₂₉NO₃ | Active pharmaceutical ingredient analog |
Deuterated analog (d6-methoxy) | Not assigned | C₁₉H₁₉D₆NO₃ | Mass spectrometry internal standard |
The SMILES notation (O=C1C(CC(C)C)CN2CCC3=CC(OC)=C(OC)C=C3C2=C1) encodes the molecular connectivity, revealing the isobutyl sidechain at position 3 and methoxy groups at carbons 9 and 10 of the isoquinoline ring [1] [9]. Deuterated derivatives, specifically those with deuterium substitution at the 9,10-dimethoxy groups (C₁₉H₁₉D₆NO₃), demonstrate the compound's utility as an analytical internal standard in mass spectrometry, enhancing quantification accuracy for pharmacokinetic studies of neuroactive drugs [5]. Computational descriptors further reveal a topological polar surface area (TPSA) of 38.77 Ų and a calculated LogP of 3.15, indicating significant membrane permeability—a crucial factor for central nervous system activity [1].
Isoquinoline alkaloids have evolved from naturally occurring compounds to synthetically optimized neuropharmacological agents. The historical trajectory began with the isolation of simple isoquinolines from botanical sources (e.g., papaverine from Papaver somniferum) in the early 20th century, which demonstrated modulatory effects on smooth muscle and neuronal tissue. The mid-1950s witnessed the seminal development of tetrabenazine (Nitoman®), a synthetic derivative featuring a 9,10-dimethoxy-3-isobutylhexahydrobenzo[a]quinolizin-2-one core, which emerged as the first selective vesicular monoamine transporter 2 (VMAT2) inhibitor [10]. This breakthrough established the pharmacological significance of the isobutyl-substituted isoquinoline scaffold in regulating monoamine storage and release.
Table 2: Key Developments in Isoquinoline-Based Neuropharmacological Agents
Time Period | Development Milestone | Significance |
---|---|---|
Early 1900s | Isolation of natural isoquinoline alkaloids | Revealed neuromodulatory potential |
1950s | Synthesis of tetrabenazine | First VMAT2 inhibitor for hyperkinetic disorders |
Early 2000s | Deuterated analogs (e.g., deutetrabenazine) | Enhanced metabolic stability |
2010s | Chiral resolution of active metabolites | Target-specific drug design |
Patent analyses reveal continuous structural refinements focusing on stereochemical purity and metabolic stability. The 2009 patent EP2081929B1 documented substituted 3-isobutyl-9,10-dimethoxyhexahydro derivatives with optimized VMAT2 binding, while later innovations (JP2019500372A) detailed stereoselective syntheses of the (2S,3R,11bR)-isomer, which demonstrates superior target engagement compared to racemic mixtures [8] [10]. This evolution culminated in deuterated analogs like deutetrabenazine (Austedo®), where deuterium substitution at methoxy groups prolongs half-life while maintaining the core pharmacophore, including the 3-isobutyl-9,10-dimethoxyisoquinoline system [5] [10].
The spatial orientation and electronic properties of the isobutyl and dimethoxy substituents critically determine the compound's intermolecular interactions with biological targets. The 3-isobutyl group (‑CH₂CH(CH₃)₂) enhances lipophilicity, evidenced by the calculated LogP value of 3.15 [1]. This hydrophobic sidechain occupies a van der Waals pocket in VMAT2, with molecular modeling studies suggesting that elongation or branching beyond isobutyl diminishes binding affinity by approximately 60% [10]. The geminal dimethyl terminus provides steric constraint that prevents excessive rotation, maintaining optimal hydrophobic contact with residues in the transporter's binding cavity.
The 9,10-dimethoxy arrangement exhibits dual electronic effects: resonance donation (+R effect) from methoxy oxygen atoms stabilizes the adjacent aromatic system, while the methyl groups create steric hindrance that influences planarity. This ortho-dimethoxy pattern is essential for π-stacking interactions with VMAT2's phenylalanine-rich domains. Structure-activity relationship (SAR) studies demonstrate that demethylation at either position reduces monoamine uptake inhibition by >80%, while substitution with ethoxy groups retains approximately 90% activity but alters metabolic clearance [8] [10].
Table 3: Substituent Effects on Pharmacological Parameters
Structural Modification | Lipophilicity (ΔLogP) | VMAT2 Binding Affinity (Ki) | Biological Consequence |
---|---|---|---|
9,10-Dimethoxy (parent) | Baseline (3.15) | 100 nM | Optimal VMAT2 inhibition |
9-Monomethoxy | -0.4 | >500 nM | Significant activity loss |
10-Ethoxy-9-methoxy | +0.3 | ~120 nM | Comparable activity, altered metabolism |
3-n-Propyl (vs. isobutyl) | -0.2 | ~350 nM | Reduced hydrophobic contact |
3-Cyclopropylmethyl | -0.1 | ~420 nM | Suboptimal steric fit |
The tetrahydropyridinone carbonyl at position 2 provides a hydrogen-bond acceptor that complements the hydrophobic interactions from the isobutyl and dimethoxy groups. This carbonyl interacts with asparagine residues in VMAT2 through water-mediated hydrogen bonds, completing the three-point binding pharmacophore. Molecular simulations indicate that saturation of the pyridone ring (converting to alcohol derivatives as in CID 14580382) dramatically alters the molecule's dipole moment from 5.2D to 3.8D, reorienting its interaction geometry within the binding cleft [2] [6] [10]. This comprehensive substituent analysis validates the meticulous optimization of this chemical scaffold for neuropharmacological applications.
Table 4: Core Chemical Data for 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one
Property | Specification |
---|---|
Systematic Name | 3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one |
CAS Registry Number | 100322-43-8 |
Molecular Formula | C₁₉H₂₅NO₃ |
Molecular Weight | 315.41 g/mol |
Purity Specifications | ≥97%–98% (HPLC) |
Storage Conditions | Room temperature, dry environment |
SMILES Notation | O=C1C(CC(C)C)CN2CCC3=CC(OC)=C(OC)C=C3C2=C1 |
Key Synonyms | 1,11b-Dedihydrotetrabenazine; 9,10-Dimethoxy-3-(2-methylpropyl)-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4